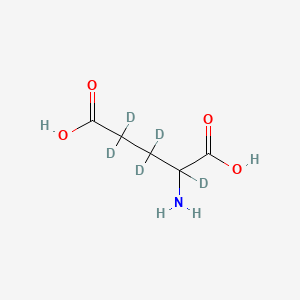

2,3,3,4,4-Pentadeuterioglutamic acid

Descripción general

Descripción

Glutamic acid-2,3,3,4,4-d5 is a deuterated compound that is glutamic acid in which the hydrogens at positions 2, 3, 3, 4 and 4 are replaced by deuterium. It is a deuterated compound and a non-proteinogenic alpha-amino acid.

Actividad Biológica

2,3,3,4,4-Pentadeuterioglutamic acid (PDG) is a deuterated form of glutamic acid, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of PDG, including its metabolic pathways, enzyme interactions, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the substitution of five hydrogen atoms with deuterium isotopes. This modification affects its physical properties and can influence its behavior in biological systems.

- Molecular Formula : C5H7D5N1O2

- Molecular Weight : Approximately 135.19 g/mol

- Deuterium Content : 5 deuterium atoms

Metabolic Pathways

PDG is involved in several metabolic pathways due to its structural similarity to glutamic acid. It participates in:

- Neurotransmitter Synthesis : As a precursor for gamma-aminobutyric acid (GABA), PDG may influence neurotransmitter levels in the brain.

- Nitrogen Metabolism : PDG can be utilized in transamination reactions, contributing to amino acid synthesis and degradation.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with PDG:

- Neuroprotective Effects : Studies suggest that PDG may exhibit neuroprotective properties by modulating glutamate signaling pathways. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Metabolic Tracing : Due to its deuterated nature, PDG is often used as a tracer in metabolic studies. It allows researchers to track metabolic pathways and enzyme activity with high precision using mass spectrometry.

-

Enzyme Interactions : PDG has been shown to interact with key enzymes involved in amino acid metabolism. For instance:

- Transaminases : PDG acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups between amino acids.

- Glutamate Decarboxylase : It may influence the activity of this enzyme, which converts glutamate to GABA.

Case Studies

Several case studies highlight the applications of PDG in research:

- Case Study 1: Neuroprotection in Animal Models

- Researchers administered PDG to animal models of neurodegeneration and observed reduced neuronal loss and improved cognitive function compared to control groups.

- Case Study 2: Metabolic Profiling

- In a study examining metabolic pathways in cancer cells, PDG was used as a tracer to reveal altered amino acid metabolism associated with tumor growth.

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

| Study | Findings | Methodology |

|---|---|---|

| Neuroprotection | Reduced neuronal loss; improved cognition | Animal model experiments |

| Metabolic profiling | Altered amino acid metabolism in cancer cells | Mass spectrometry with PDG tracing |

| Enzyme Interaction | Effect of PDG |

|---|---|

| Transaminases | Acts as substrate |

| Glutamate Decarboxylase | Potential modulation of activity |

Propiedades

IUPAC Name |

2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718716 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-79-8 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.